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Compound of Interest

Compound Name: 4-Ethylphenetole

Cat. No.: B073628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
ethoxy-4-ethylbenzene (also known as p-ethylphenetole), a compound of interest in various
chemical research and development sectors. This document presents a detailed analysis of its
infrared (IR), proton nuclear magnetic resonance (*H NMR), carbon-13 nuclear magnetic
resonance (1*C NMR), and mass spectrometry (MS) data. The information is structured to be a
practical resource, featuring clearly organized data tables, detailed experimental protocols, and
a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-ethoxy-4-

ethylbenzene.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?) Intensity Assignment

2965 Strong C-H stretch (aliphatic)

2930 Medium C-H stretch (aliphatic)

2872 Medium C-H stretch (aliphatic)

1612 Strong C=C stretch (aromatic)

1513 Strong C=C stretch (aromatic)

1246 Strong C-O-C stretch (asymmetric)
1048 Strong C-O-C stretch (symmetric)
828 Strong p-disubstituted benzene (C-H

bend)

H Nuclear Magnetic Resonance (NMR) Spectroscopy

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

Ar-H (ortho to -
7.11 d 8.5

OCH2CHs)

Ar-H (ortho to -
6.83 d 85

CH2CHs5)
3.99 q 7.0 -OCHz2CHs
2.59 q 7.6 -CH2CHs
1.39 t 7.0 -OCH2CHs
1.21 t 7.6 -CH2CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (8) ppm Assignment

157.9 Ar-C (-0)

136.9 Ar-C (-CH2CH)

128.7 Ar-CH (ortho to -CH2CHs)
114.4 Ar-CH (ortho to -OCH2CH?5)
63.3 -OCH2CHs

28.3 -CH2CHs

15.8 -CH2CHs

14.9 -OCH2CHs

Mass Spectrometry (MS)

miz Relative Intensity (%) Assighment
150 45 [M]* (Molecular lon)
135 20 [M - CHs]*

M - Cz2H4]* (Benzylic
122 100 [ I y

cleavage)
107 80 [M - C2HsQ0]* or [M - CsH7]*
91 55 [C7H7]* (Tropylium ion)
77 30 [CeHs]* (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
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Instrument: A Fourier Transform Infrared spectrometer equipped with a Diamond ATR
accessory.

Sample Preparation: A small drop of neat 1-ethoxy-4-ethylbenzene was placed directly onto
the ATR crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~*. A background
spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and
automatically subtracted from the sample spectrum. A total of 32 scans were co-added to
improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier-transformed to produce the
infrared spectrum. Baseline correction and peak picking were performed using the
instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: *H and 13C Nuclear Magnetic Resonance Spectroscopy

Instrument: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-ethoxy-4-ethylbenzene was dissolved in
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution was transferred to a 5 mm NMR tube.

'H NMR Data Acquisition: The *H NMR spectrum was acquired using a standard single-pulse
experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1
second, and 16 transients.

13C NMR Data Acquisition: The 3C NMR spectrum was acquired using a proton-decoupled
pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of
2 seconds, and 512 transients.

Data Processing: The free induction decays (FIDs) were Fourier-transformed, and the
resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to
the TMS signal at 0.00 ppm for *H and 77.16 ppm for the central peak of the CDCIs triplet in
the 13C spectrum.
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Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization
(El) source.

Sample Preparation: A dilute solution of 1-ethoxy-4-ethylbenzene was prepared in
dichloromethane.

Gas Chromatography: A 1 pL aliquot of the solution was injected into the GC. A non-polar
capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 yum) was used for separation. The
oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at
a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant
flow rate.

Mass Spectrometry: The mass spectrometer was operated in El mode at 70 eV. The mass
range scanned was m/z 40-400. The ion source temperature was maintained at 230°C.

Data Analysis: The total ion chromatogram (TIC) was used to identify the peak
corresponding to 1-ethoxy-4-ethylbenzene. The mass spectrum of this peak was extracted,
and the fragmentation pattern was analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of 1-ethoxy-4-ethylbenzene.
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Caption: Workflow of Spectroscopic Structure Elucidation.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-ethoxy-4-ethylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073628#spectroscopic-data-for-1-ethoxy-4-
ethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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